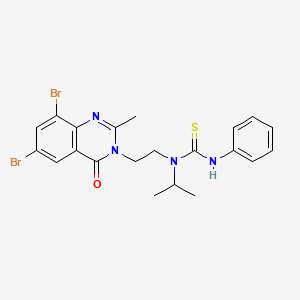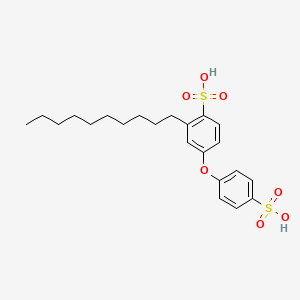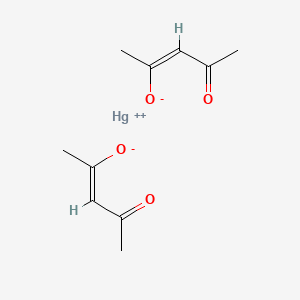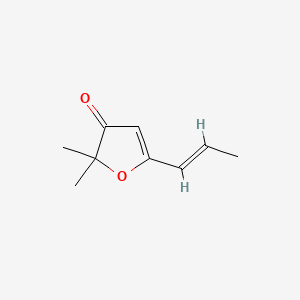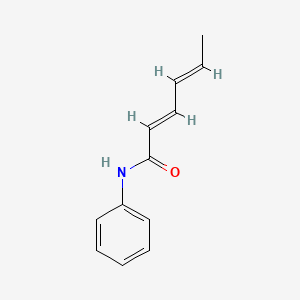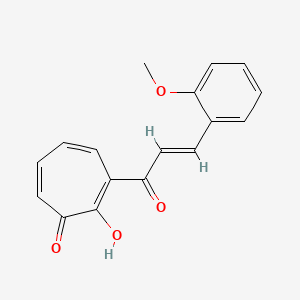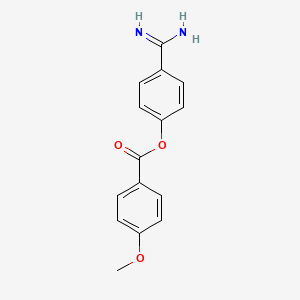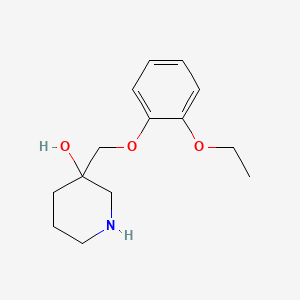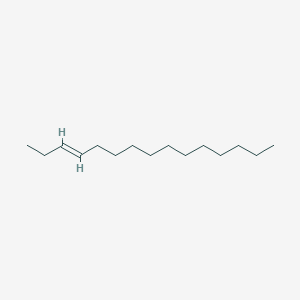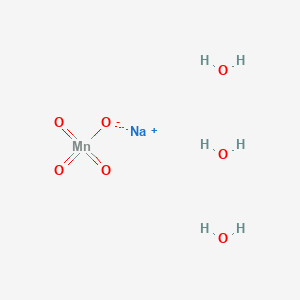
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC 700-416-9, also known by its CAS number 92700-68-0, is a chemical compound registered under the European Chemicals Agency (ECHA). This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EC 700-416-9 involves several synthetic routes. One common method includes the oligomerisation and alkylation of 2-phenylpropene and phenol. This process typically requires specific reaction conditions such as controlled temperature and the presence of catalysts to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of EC 700-416-9 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment to maintain the required temperature and pressure conditions, along with continuous monitoring to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
EC 700-416-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
Aplicaciones Científicas De Investigación
EC 700-416-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of EC 700-416-9 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to EC 700-416-9 include:
- 2,4,6-tri-tert-butylphenol
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one .
Uniqueness
EC 700-416-9 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts set it apart from similar compounds .
Propiedades
Número CAS |
92700-68-0 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
benzyl N-[5-[acetyl(hydroxy)amino]pentyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-13(18)17(20)11-7-3-6-10-16-15(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-12H2,1H3,(H,16,19) |
Clave InChI |
DXFYIBHRRGRJGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCCCNC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


